(R)-Norfluoxetine-d5
説明
R-Norfluoxetine-d5 is an important research tool used in the field of biochemistry and physiology. It is a labeled version of the antidepressant drug fluoxetine, which is used as a reference compound in many scientific studies. R-Norfluoxetine-d5 is a deuterated derivative of fluoxetine, meaning that it contains a deuterium atom in place of a hydrogen atom. This modification allows it to be used as an internal standard in a variety of laboratory experiments, providing a reliable reference point for researchers.
科学的研究の応用
Pharmacodynamics and Mechanisms of Action
- Fluoxetine, and by extension its metabolites like (R)-Norfluoxetine-d5, acts primarily as a potent and selective serotonin reuptake inhibitor (SSRI), influencing serotoninergic neurotransmission in the central nervous system (CNS). This action makes it applicable in treating conditions such as major depressive disorder, obsessive-compulsive disorder (OCD), and others (Leonard, 1993).
- The compound has a low affinity for neuronal receptors such as alpha-adrenergic, dopamine D(2), histamine H(1), muscarinic, opioid, and serotonin receptors, as well as ion channel binding sites and other neurotransmitter transporters, ensuring a focused action mechanism (Carter & McCormack, 2009).
Pharmacokinetics
- Metabolism and elimination of fluoxetine and its metabolites, including (R)-Norfluoxetine-d5, are key factors in their pharmacological profile. Fluoxetine is metabolized in the liver primarily by cytochrome P450 (CYP) 1A2 and 2D6, and its metabolites, which are mainly inactive, are excreted in the urine. This metabolism pathway might influence the pharmacokinetics of (R)-Norfluoxetine-d5 as well (Carter & McCormack, 2009).
- The pharmacokinetics of fluoxetine are dose-proportional over a range, and steady state is typically reached by day 3 of administration. The compound and its metabolites have a long half-life, which is beneficial for maintaining steady-state plasma concentrations during long-term treatment (Benfield, Heel, & Lewis, 1986).
Therapeutic Applications and Efficacy
- Fluoxetine, and potentially its metabolites, have been effective in treating a range of conditions due to their impact on serotoninergic transmission. These conditions include major depressive disorder, OCD, and anxiety disorders. The compound's efficacy in these areas and its influence on neuroendocrine mechanisms provide a basis for understanding the potential applications of (R)-Norfluoxetine-d5 (Leonard, 1993); (Mennigen et al., 2011).
特性
IUPAC Name |
(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HCESTMGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724504 | |
Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Norfluoxetine-d5 | |
CAS RN |
1217648-64-0 | |
Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。